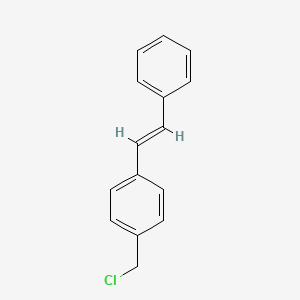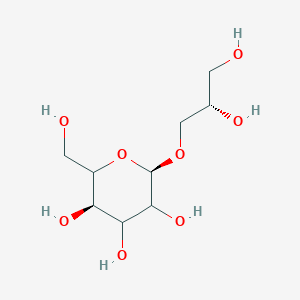
2,4-Di-tert-butylphenol-d18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butylphenol-d18 is a deuterated derivative of 2,4-Di-tert-butylphenol, a phenolic compound characterized by the presence of two tert-butyl groups attached to the benzene ring. This compound is primarily used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylphenol-d18 typically involves the deuteration of 2,4-Di-tert-butylphenol. The process begins with the Friedel-Crafts alkylation of phenol using isobutylene in the presence of a strong acid catalyst, such as triflic acid or zeolites . The deuteration is then achieved by replacing the hydrogen atoms with deuterium, often using deuterated reagents like deuterated water or deuterated acids under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuteration step is critical and requires specialized equipment to handle deuterated reagents safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,4-Di-tert-butylphenol-d18 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its phenolic form from oxidized states.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or nitrating agents under acidic or basic conditions are employed.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds .
Scientific Research Applications
2,4-Di-tert-butylphenol-d18 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of antioxidants and UV absorbers.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fragrances, agrochemicals, and catalysts.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butylphenol-d18 involves its interaction with cellular components. It can disrupt cell membranes and interfere with redox homeostasis, leading to cell death. This compound targets the cell wall, cell membrane, and oxidative stress pathways, making it effective against various microorganisms .
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: Another tert-butyl substituted phenol with similar properties but different substitution pattern.
2,4-Di-tert-butylhydroxybenzene: A closely related compound with similar applications.
Uniqueness: 2,4-Di-tert-butylphenol-d18 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling and studies of reaction mechanisms. Its stability and reactivity also make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWICRCANNIBI-NBDUPMGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] Hydrochloride](/img/new.no-structure.jpg)





